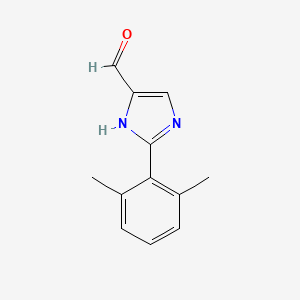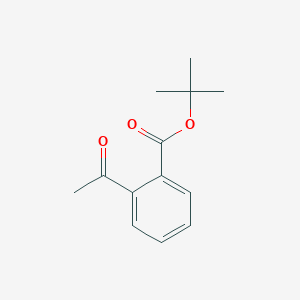
2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a trifluoromethyl group, which is known to impart significant chemical stability and reactivity, making it a valuable component in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride typically involves the introduction of the trifluoromethyl group into the benzene ring, followed by the formation of the carboximidoyl chloride group. Common synthetic routes include:
Fluorination: Introduction of the fluorine atoms into the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of Carboximidoyl Chloride: This step involves the reaction of the intermediate compound with reagents like oxalyl chloride or thionyl chloride to form the carboximidoyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes, often using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding acids or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Applications De Recherche Scientifique
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique reactivity and stability.
Mécanisme D'action
The mechanism of action of 2-fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-5-trifluoromethylbenzoyl chloride
- 2-Fluoro-5-trifluoromethylphenylboronic acid
- 2-Fluoro-5-trifluoromethylbenzoic acid
Uniqueness
2-Fluoro-5-trifluoromethyl-N-hydroxybenzenecarboximidoyl chloride stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and carboximidoyl chloride groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H4ClF4NO |
|---|---|
Poids moléculaire |
241.57 g/mol |
Nom IUPAC |
2-fluoro-N-hydroxy-5-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)5-3-4(8(11,12)13)1-2-6(5)10/h1-3,15H |
Clé InChI |
PDSFURDPMSZBST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C(=NO)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl (S)-5-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13682601.png)


![trimethyl-[3-[2-(3-trimethylsilylphenyl)phenyl]phenyl]silane](/img/structure/B13682616.png)






